
3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride
Übersicht
Beschreibung
3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride, also known as homotaurine, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
The compound has been involved in various synthetic processes, yielding derivatives with potential biological activities. For instance, the synthesis of 3-[1-(4-methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]propanoic acid was achieved through the fusion of specific carboxylic acid with 3-aminopropanoic acid, highlighting its role in the formation of isoindolone derivatives with a range of biological activities such as anti-inflammatory, antispasmodic, and anxiolytic properties (Csende, Jekő, & Porkoláb, 2011). Additionally, the compound has been utilized in the synthesis of 5-carbonyl-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid integrin antagonists, indicating its applicability in developing targeted therapeutic agents (Yong Deng, Yi Shen, & Yuguo Zhong, 2003).
Structural and Spectroscopic Studies
The compound has been the subject of spectroscopic and structural analyses, underscoring its importance in the field of materials science. For example, polymorphic forms of related compounds have been characterized using spectroscopic and diffractometric techniques, revealing challenges in their analytical and physical characterization and the necessity for detailed solid-state nuclear magnetic resonance studies (F. Vogt, G. Williams, Matthew N. R. Johnson, & R. Copley, 2013).
Fluorescent Derivatisation
It's also been involved in the fluorescent derivatisation of amino acids, showcasing its potential in biological assays. Specifically, 3-(Naphthalen-1-ylamino)propanoic acid was coupled to the amino group of various amino acids, leading to strongly fluorescent derivatives applicable in biological assays (V. Frade, Síria A. Barros, J. Moura, & M. Gonçalves, 2007).
Biomedical Research
In the realm of biomedical research, derivatives of the compound have been assessed for genotoxicity as potential treatment options for sickle cell disease. The study conducted on mouse peripheral blood indicated that the compounds, such as 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate, present non-genotoxic alternatives for treating sickle cell disease symptoms (J. D. dos Santos, Priscila Longhin Bosquesi, E. Varanda, Lídia Moreira Lima, & M. Chung, 2011).
Eigenschaften
IUPAC Name |
3-(1,3-dihydroisoindol-2-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)5-6-12-7-9-3-1-2-4-10(9)8-12;/h1-4H,5-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWACDLCRNLYUCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




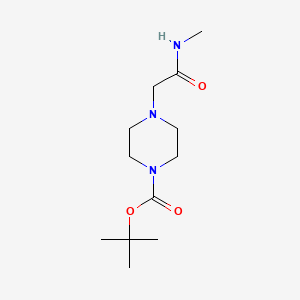
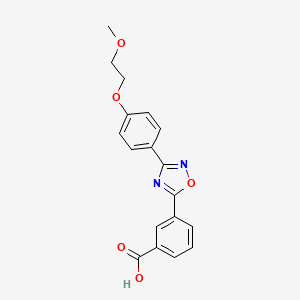
![N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B1421333.png)
![N-[(5-methyl-1,3-thiazol-2-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B1421335.png)
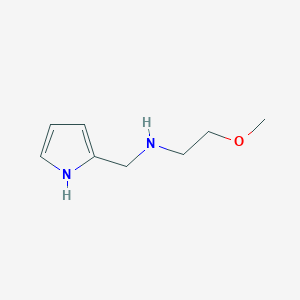
![N-[(2-methyl-1H-indol-3-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1421337.png)
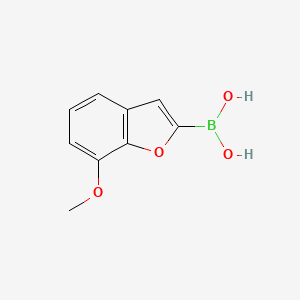


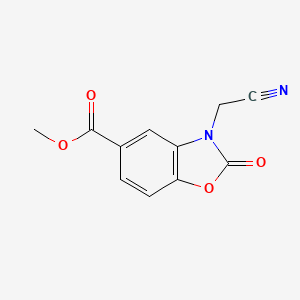

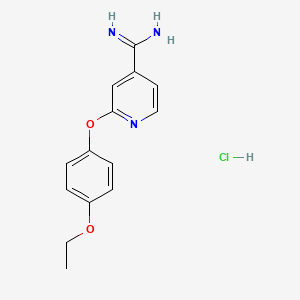
![8-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B1421350.png)